Cas no 1214-79-5 (2-Pyrazinecarboxamide,3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)-)

2-Pyrazinecarboxamide,3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)- structure
1214-79-5 structure
Product Name:2-Pyrazinecarboxamide,3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)-
CAS No:1214-79-5
MF:C8H12ClN7O
MW:257.680178642273
CID:142797
PubChem ID:24278216
Update Time:2025-07-09

2-Pyrazinecarboxamide,3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrazinecarboxamide,3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)-
    • 5-(N,N-DIMETHYL)AMILORIDE HYDROCHLORID
    • 5-(N,N-DIMETHYL)-AMILORIDE HYDROCHLORIDE
    • 3-Amino-5-(dimethylamino)-6-chloro-N-(diaminomethylene)pyrazinecarboxamide
    • 3-amino-6-chloro-N-(diaminomethylene)-5-(dimethylamino)pyrazi
    • 5-(N,N-dimethyl)-amiloride
    • 5-(N,N-DIMETHYL)AMILORIDE HCL
    • 5-dimethylamiloride
    • 5-N-dimethyl amiloride
    • 6-Chloro-3-amino-5-(dimethylamino)-N-(diaminomethylene)-2-pyrazinecarboxamide
    • AMILORIDE,5-(N,N-DIMETHYL)-,HYDROCHLORIDE
    • dimethyl amiloride
    • N-amidino-3-amino-5-dimethylamino-6-chloro-2-pyrazinecarboxamide
    • DMA
    • 5-(N,N-Dimethyl)amiloride hydrochloride
    • MK 685
    • UNII-3GC547293P
    • Lopac0_000017
    • KBioSS_002178
    • DivK1c_006852
    • KBio2_007314
    • PD034519
    • N-(3-Amino-6-chloro-5-dimethylamino-pyrazine-2-carbonyl)-guanidine
    • CHEMBL465179
    • 2-PYRAZINECARBOXAMIDE, 3-AMINO-N-(AMINOIMINOMETHYL)-6-CHLORO-5-(DIMETHYLAMINO)-
    • NCGC00015059-03
    • Lopac-A-4562
    • KBio1_001796
    • Dma cpd
    • KBio2_002178
    • KBioGR_001440
    • Amiloride, 5-(N,N-Dimethyl)-, hydrochloride
    • 3-amino-6-chloro-n-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide
    • DTXSID70923797
    • SDCCGSBI-0050006.P003
    • L 591605
    • SpecPlus_000756
    • NCGC00015059-01
    • KBio2_004746
    • NCGC00162045-01
    • 5-DMA
    • SPBio_001649
    • dimethylamiloride
    • BDBM50485565
    • LT-2
    • 1214-79-5
    • 3-Amino-5-dimethylamino-6-chloro-N-(diaminomethylene)pyrazinecarboxamide
    • HY-138866
    • Q27257185
    • N,N-DIMETHYLAMILORIDE
    • BIDD:GT0310
    • L-591605
    • dimethyl amylioride
    • 5-(N,N-Dimethyl) amiloride
    • 3-Amino-5-(N,N-dimethylamino)-N-(aminoiminomethyl)-6-chloropyrazinecarboxamide
    • SCHEMBL9852481
    • CS-0169666
    • 5-(N,N)-Dimethylamiloride
    • Spectrum4_001080
    • NCGC00015059-05
    • NCGC00015059-02
    • 5-(N,N-Dimethyl)amiloride
    • 3GC547293P
    • Pyrazinecarboxamide, 3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)-
    • Spectrum_001698
    • 3-amino-N-carbamimidoyl-6-chloro-5-(dimethylamino)pyrazine-2-carboxamide
    • Spectrum5_001646
    • CCG-204113
    • MK-685
    • Spectrum2_001615
    • RXMUPNVSYKGKMY-UHFFFAOYSA-N
    • G77813
    • DTXCID901352645
    • DA-60391
    • MDL: MFCD00069207
    • Inchi: 1S/C8H12ClN7O/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12/h1-2H3,(H2,10,14)(H4,11,12,15,17)
    • InChI Key: RXMUPNVSYKGKMY-UHFFFAOYSA-N
    • SMILES: ClC1C(=NC(=C(C(/N=C(\N)/N)=O)N=1)N)N(C)C

Computed Properties

  • Exact Mass: 293.05600
  • Monoisotopic Mass: 293.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 11
  • XLogP3: 0.1
  • Topological Polar Surface Area: 137A^2

Experimental Properties

  • Color/Form: solid
  • Density: 1.68
  • Boiling Point: 543.6°Cat760mmHg
  • Flash Point: 282.5°C
  • Refractive Index: 1.725
  • PSA: 136.51000
  • LogP: 1.97560
  • Solubility: Not determined

2-Pyrazinecarboxamide,3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)- Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 2811
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Packing Group:III
  • Hazard Level:6.1(b)
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Storage Condition:2-8°C
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R36/37/38

2-Pyrazinecarboxamide,3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)- Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-Pyrazinecarboxamide,3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)-

Comprehensive Overview of 2-Pyrazinecarboxamide,3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)- (CAS No. 1214-79-5)

2-Pyrazinecarboxamide,3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)- (CAS No. 1214-79-5) is a specialized organic compound with a unique molecular structure that has garnered significant interest in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, features a pyrazine core substituted with amino, chloro, and dimethylamino functional groups, making it a versatile intermediate in synthetic chemistry. Its CAS number 1214-79-5 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and databases.

The compound's structural complexity and functional diversity have led to its exploration in various applications, particularly in the development of novel pharmaceutical agents. Researchers are increasingly focusing on its potential role in drug discovery, owing to its ability to interact with biological targets. Recent studies highlight its relevance in medicinal chemistry, where it serves as a building block for designing molecules with enhanced bioactivity and selectivity. The presence of both amino and guanidine moieties in its structure further expands its utility in peptide mimetics and enzyme inhibition studies.

In the context of current scientific trends, 2-Pyrazinecarboxamide,3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)- aligns with the growing demand for small-molecule therapeutics. The compound's chloro and dimethylamino substituents contribute to its lipophilicity and membrane permeability, key factors in optimizing drug-like properties. These attributes are particularly relevant in the search for central nervous system (CNS) drugs, where crossing the blood-brain barrier is a major challenge. Additionally, its potential as a scaffold for kinase inhibitors has been explored, given the rising interest in targeted cancer therapies.

From a synthetic perspective, the preparation of CAS No. 1214-79-5 involves multi-step organic transformations, often requiring regioselective functionalization of the pyrazine ring. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yields and purity. The compound's stability under various pH conditions and its solubility profile in polar solvents make it amenable to further derivatization, a feature highly valued in combinatorial chemistry.

The analytical characterization of 2-Pyrazinecarboxamide,3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)- typically employs techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure accurate identification and quantification, critical for quality control in research and industrial settings. Recent advancements in computational chemistry have also enabled in silico modeling of its molecular interactions, aiding in the rational design of analogs with improved properties.

Environmental and safety considerations for CAS No. 1214-79-5 are integral to its handling and disposal. While not classified as hazardous under standard regulations, proper laboratory practices should be followed to minimize exposure. The compound's biodegradability and ecotoxicity profiles are areas of ongoing investigation, reflecting the broader scientific emphasis on green chemistry principles. Researchers are encouraged to explore sustainable synthesis routes to reduce waste and energy consumption during production.

In summary, 2-Pyrazinecarboxamide,3-amino-N-(aminoiminomethyl)-6-chloro-5-(dimethylamino)- (CAS No. 1214-79-5) represents a compelling subject of study in modern chemistry and pharmacology. Its structural features and functional versatility position it as a valuable tool for advancing drug discovery and materials science. As research continues to uncover its potential applications, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and biotechnology.

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